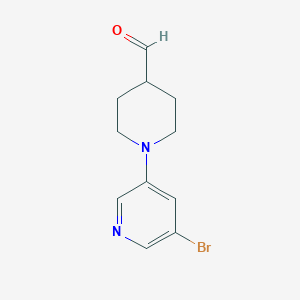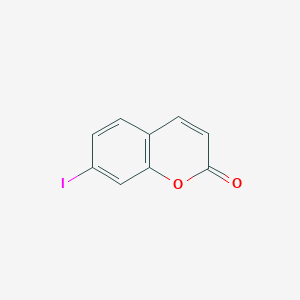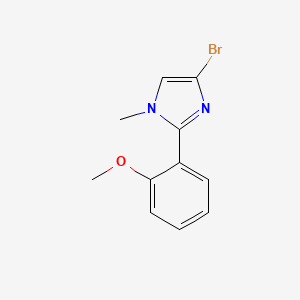
3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an ethyl group, a methylthio group, and a nitro group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes:
Alkylation: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide, such as ethyl bromide, in the presence of a strong base like potassium carbonate.
Thioether Formation: The methylthio group is typically introduced through a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.
Substitution: Amines, thiols, sodium hydride, and aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting key biological processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-ethylquinazolin-4(3H)-one: Lacks the nitro and methylthio groups, resulting in different chemical properties and biological activities.
3-Ethyl-2-(methylthio)-quinazolin-4(3H)-one:
7-Nitroquinazolin-4(3H)-one: Lacks the ethyl and methylthio groups, leading to different chemical behavior and biological effects.
Uniqueness
3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one is unique due to the presence of all three functional groups (ethyl, methylthio, and nitro), which contribute to its distinct chemical reactivity and potential for diverse biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
916137-32-1 |
|---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
3-ethyl-2-methylsulfanyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C11H11N3O3S/c1-3-13-10(15)8-5-4-7(14(16)17)6-9(8)12-11(13)18-2/h4-6H,3H2,1-2H3 |
InChI Key |
YMIPIEWUKOVUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)





![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)


![7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11849546.png)



